[1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
Description
Overview of Pyrazole (B372694) Derivatives in Academic Contexts
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in academic and industrial research. nih.gov Their unique structural features and diverse pharmacological activities have established them as "privileged structures" in drug discovery. mdpi.com Academic research has extensively explored the synthesis and biological evaluation of pyrazole-containing compounds, revealing a broad spectrum of activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. nih.govresearchgate.net The metabolic stability of the pyrazole ring further enhances its appeal as a core component in the design of novel therapeutic agents. The versatility of the pyrazole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological targets.
Structural Significance of the Pyrazolylmethanamine Motif
The pyrazolylmethanamine motif, which features a methyleneamine group attached to the pyrazole ring, is a key structural element that can significantly influence a molecule's biological activity. The primary amine group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The flexibility of the methylene (B1212753) linker allows the amine to orient itself in various conformations, which can be crucial for optimal binding. The position of the methanamine group on the pyrazole ring, as well as the substitution on the nitrogen atom of the pyrazole, can dramatically alter the compound's properties. This motif is of particular interest in the design of ligands for various biological targets, where the amine group can serve as a crucial pharmacophoric feature.
Specificity of the "[1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine" Chemical Entity
This compound is a distinct chemical entity characterized by an isopropyl group attached to the N1 position of the pyrazole ring and a methanamine group at the C3 position. The isopropyl group, a small, branched alkyl substituent, can influence the molecule's lipophilicity and steric profile, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to specific targets. The placement of the methanamine group at the 3-position, adjacent to the substituted nitrogen, creates a specific electronic and steric environment that distinguishes it from its isomers.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1-Isopropylpyrazole | Pyrazole |
| Molecular Formula | C₇H₁₃N₃ | C₆H₁₀N₂ | C₃H₄N₂ |
| Molecular Weight | 139.20 g/mol | 110.16 g/mol | 68.08 g/mol |
| Boiling Point | Not available | 143 °C at 760 mmHg sigmaaldrich.com | 186-188 °C |
| pKa | Not available | Not available | 2.48 (conjugate acid) drugbank.com |
| LogP | Not available | Not available | 0.03 drugbank.com |
| Solubility | Not available | Not available | Soluble in water |
Rationale and Scope of Academic Inquiry into "this compound"
While specific research focused solely on this compound is not extensively documented in publicly available literature, the rationale for its academic inquiry can be inferred from the broader context of pyrazole chemistry and medicinal chemistry. The unique combination of the 1-isopropyl and 3-methanamine substituents on the pyrazole core suggests several potential avenues for investigation.
Academic inquiry would likely focus on the following areas:
Novel Synthetic Methodologies: The development of efficient and regioselective synthetic routes to produce this compound and its derivatives would be a significant area of research. A plausible synthetic approach could involve the initial synthesis of 1-isopropyl-1H-pyrazole, followed by functionalization at the 3-position. This could be achieved by introducing a nitrile or a carbaldehyde group, which can then be reduced to the desired methanamine.
Biological Activity Screening: Given the wide range of biological activities exhibited by pyrazole derivatives, this compound would be a candidate for screening against various biological targets. The presence of the primary amine and the specific substitution pattern could confer activity as an enzyme inhibitor, a receptor agonist or antagonist, or an antimicrobial agent. Studies on structurally similar 1-alkyl-3-(aminomethyl)pyrazoles have shown potential in various therapeutic areas.
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with variations in the N1-substituent and modifications of the methanamine group would be crucial for establishing structure-activity relationships. These studies would provide valuable insights into the pharmacophoric requirements for a particular biological activity and guide the design of more potent and selective compounds.
Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the primary amine group make this compound a potential ligand for the formation of metal complexes. Research in this area could explore the coordination behavior of this molecule with various metal ions and investigate the catalytic or material properties of the resulting complexes.
Retrosynthetic Analysis of "this compound"
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, several disconnections are plausible.
The primary disconnection targets the bonds forming the pyrazole ring itself. The most common approach for pyrazole synthesis is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent (Knorr synthesis). beilstein-journals.org This leads to two main retrosynthetic pathways:
Disconnection of N1-C5 and N2-C3 bonds: This pathway identifies isopropylhydrazine and a functionalized four-carbon synthon with electrophilic centers at C1 and C3 as key precursors.
Functional Group Interconversion (FGI): The methanamine group at the C3 position is a key functional handle. Retrosynthetically, it can be derived from several more stable precursors, such as a nitrile (-CN), a carboxylic acid (-COOH), an ester (-COOR), or an aldehyde (-CHO). Each of these precursors suggests a different forward synthesis strategy for its introduction and conversion. For example, a nitrile can be reduced to the amine, while an aldehyde can undergo reductive amination.
A plausible retrosynthetic route is shown below:
Target: this compound
Step 1 (FGI): Disconnect the C-N bond of the primary amine, revealing a precursor such as [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol or 1-(propan-2-yl)-1H-pyrazole-3-carbonitrile. The carbonitrile is a versatile intermediate.
Step 2 (Pyrazole Ring Disconnection): Disconnecting the pyrazole ring of the carbonitrile precursor points to isopropylhydrazine and a 1,3-dielectrophile containing a nitrile group, such as 3-oxobutanenitrile or a related α,β-unsaturated nitrile.
This analysis highlights that the synthesis can be approached by either forming the substituted pyrazole ring first and then elaborating the C3-substituent, or by using a precursor that already contains the C3-methanamine surrogate.
Established Synthetic Routes to the Pyrazole Core
The construction of the pyrazole ring is a well-established field, with several reliable methods.
Knorr Pyrazole Synthesis: The most classic and widely used method is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgmdpi.com The reaction of a β-diketone, β-ketoester, or β-ketoaldehyde with a substituted hydrazine like isopropylhydrazine typically proceeds with heating in a protic solvent like ethanol or acetic acid. For the target molecule, a suitable 1,3-dicarbonyl precursor would be one that allows for later introduction or conversion to the methanamine moiety, for example, ethyl 4,4-diethoxy-3-oxobutanoate. The reaction with isopropylhydrazine would lead to the formation of two regioisomers, which is a common challenge in pyrazole synthesis when using unsymmetrical dicarbonyls. mdpi.comnih.gov
Reaction of α,β-Unsaturated Carbonyls: Another route involves the reaction of hydrazines with α,β-unsaturated ketones, aldehydes, or nitriles. nih.gov These reactions proceed via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to form a pyrazoline, which can then be oxidized to the pyrazole. mdpi.com
1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a diazo compound with an alkyne. nih.govnih.govorganic-chemistry.org For instance, the reaction of diazomethane or a derivative with an appropriately substituted alkyne can yield the pyrazole core. This approach offers a high degree of control over substitution patterns, although handling diazo compounds can be hazardous.
Strategies for Introducing the Isopropyl Group at the N1-Position of the Pyrazole Ring
Securing the isopropyl group regioselectively at the N1 position is a critical step.
Direct Synthesis with Isopropylhydrazine: The most straightforward method is to use isopropylhydrazine as the nitrogen source in a cyclocondensation reaction. nih.gov As mentioned, when using an unsymmetrical 1,3-dicarbonyl compound, this can lead to a mixture of N1-isopropyl and N2-isopropyl (often denoted as 1,3- and 1,5-disubstituted) regioisomers. The regioselectivity is influenced by steric factors and the electronic nature of the substituents on the dicarbonyl compound, as well as the reaction conditions (e.g., pH).
N-Alkylation of a Pre-formed Pyrazole: An alternative strategy is to first synthesize an NH-pyrazole (a pyrazole with no substituent on the nitrogen) and then introduce the isopropyl group via N-alkylation. nih.gov This is typically achieved by deprotonating the pyrazole with a base (e.g., NaH, K₂CO₃) followed by reaction with an isopropylating agent like 2-bromopropane (B125204) or isopropyl tosylate. This method can also produce a mixture of N1 and N2 alkylated products, and the ratio is dependent on the pyrazole substituents, the alkylating agent, the solvent, and the counter-ion.
| Method | Reagents | Advantages | Disadvantages |
| Direct Synthesis | 1,3-Dicarbonyl, Isopropylhydrazine | Convergent, fewer steps | Potential for regioisomeric mixtures |
| N-Alkylation | NH-Pyrazole, Base, Isopropyl Halide | Can be used if NH-pyrazole is more accessible | Potential for regioisomeric mixtures, additional steps |
Approaches for Constructing the Methanamine Moiety at the C3-Position
Once the 1-isopropylpyrazole core is established, the C3-methanamine group can be installed through functional group interconversion of a suitable precursor.
Reduction of a Nitrile: A highly effective route is the reduction of a 1-isopropyl-1H-pyrazole-3-carbonitrile. The nitrile group can be introduced during the pyrazole synthesis by using a precursor like 2-cyano-1,3-dicarbonyl or by functionalizing the C3 position later. The reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Nickel), or borane (B79455) complexes.
Reductive Amination of an Aldehyde: If 1-isopropyl-1H-pyrazole-3-carbaldehyde is available, it can be converted to the methanamine via reductive amination. This involves reacting the aldehyde with an amine source (like ammonia (B1221849) or hydroxylamine followed by reduction) in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The aldehyde itself can be synthesized via a Vilsmeier-Haack reaction on the corresponding pyrazole. mdpi.comnih.gov
Conversion from a Carboxylic Acid: A 1-isopropyl-1H-pyrazole-3-carboxylic acid can be converted to the amine through several methods. One common sequence is the Curtius or Schmidt rearrangement, which proceeds through an acyl azide or amide intermediate. Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, which is then converted to a leaving group (e.g., mesylate, tosylate, or halide) and displaced with an amine source like sodium azide (followed by reduction) or ammonia.
| Precursor | Key Reagents | Key Intermediate |
| Pyrazole-3-carbonitrile | LiAlH₄ or H₂/Raney Ni | None (Direct reduction) |
| Pyrazole-3-carbaldehyde | NH₃, NaBH₃CN | Imine |
| Pyrazole-3-carboxylic acid | 1. (COCl)₂, NaN₃ 2. Heat, H₂O | Isocyanate (Curtius) |
| Pyrazole-3-carboxylic acid | 1. LiAlH₄ 2. TsCl 3. NaN₃ 4. H₂/Pd | Alcohol, Tosylate, Azide |
Optimization of Reaction Conditions for High-Yield Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key steps to optimize include the initial pyrazole formation and the final functional group conversion.
For the Knorr pyrazole synthesis, several parameters can be adjusted: researchgate.netmdpi.com
Solvent: Protic solvents like ethanol and acetic acid are common. Aprotic solvents such as DMF or toluene can also be used and may influence regioselectivity. mdpi.comnih.gov
Catalyst: The reaction is often self-catalyzed by the acidic or basic nature of the reactants, but mineral acids (e.g., HCl) or bases can be added to improve rates and yields. mdpi.com
Temperature: Reactions are typically run at elevated temperatures, from room temperature to reflux, to drive the condensation and dehydration steps.
Reactant Stoichiometry: Using a slight excess of the hydrazine component can help drive the reaction to completion.
The table below illustrates a hypothetical optimization for the cyclocondensation step.
Table: Optimization of Pyrazole Formation
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 80 | 12 | 65 |
| 2 | Acetic Acid | None | 100 | 6 | 78 |
| 3 | Toluene | p-TsOH | 110 | 8 | 72 |
| 4 | DMF | HCl (cat.) | 100 | 6 | 85 |
For the reduction of a pyrazole-3-carbonitrile, optimization would focus on the choice of reducing agent, solvent (e.g., THF, ether), and temperature to ensure complete conversion without side reactions.
Stereoselective Synthesis Considerations for Chiral Analogues
While this compound itself is achiral, the synthesis of chiral analogues is of significant interest in medicinal chemistry. Chirality can be introduced by modifying the substituents or the synthetic route.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the pyrazole or one of the starting materials to direct a stereoselective reaction. For example, a chiral amine could be used in a reductive amination of a pyrazole-3-carbaldehyde to create a chiral secondary amine. The auxiliary can be removed in a subsequent step. One approach involves using tert-butanesulfinamide as a chiral auxiliary to synthesize chiral amines from aldehydes. rsc.orgrsc.org
Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemistry of a key bond-forming reaction. For instance, the asymmetric reduction of a C=N bond (an imine intermediate) or a C=C bond in a precursor using a chiral metal complex (e.g., with Rh, Ru, or Ir) can produce a chiral center with high enantiomeric excess.
Chiral Starting Materials: One could start with a chiral building block. For example, if a substituent on the pyrazole ring itself were chiral (e.g., a chiral alkyl group instead of isopropyl), this would result in a chiral final product.
The synthesis of pyrazoles where a nitrogen atom is directly bonded to a chiral center has been explored, often requiring multi-step sequences to establish the stereocenter before pyrazole formation. rsc.orgrsc.org
Multicomponent Reactions (MCRs) Incorporating the "this compound" Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. beilstein-journals.orgmdpi.comrsc.org
Several MCRs have been developed for the synthesis of complex pyrazole derivatives. rsc.orgacs.org A hypothetical MCR to generate a derivative of the target scaffold could involve:
Reactants:
Isopropylhydrazine
A β-ketoester (e.g., ethyl acetoacetate)
An aldehyde
A nitrile source (e.g., malononitrile)
This type of reaction can lead to highly substituted pyrano[2,3-c]pyrazole systems in a single step. beilstein-journals.org While not directly yielding the target molecule, these MCRs provide a powerful platform for creating libraries of complex molecules built around a 1-isopropylpyrazole core. The methanamine moiety could be introduced either by using a reactant that already contains a protected amine or by post-MCR functionalization of a handle (like a nitrile or ester) incorporated during the reaction. The development of MCRs represents a modern and efficient approach to exploring the chemical space around the this compound scaffold. mdpi.comnih.gov
An in-depth exploration of the synthetic methodologies concerning this compound reveals advanced and scalable approaches in modern chemistry. This article focuses on the continuous manufacturing processes, strategies for molecular modification, and the challenges associated with large-scale production of this compound and its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-4-3-7(5-8)9-10/h3-4,6H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVZJJWBGYDTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007515-32-3 | |
| Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Chemistry Studies of 1 Propan 2 Yl 1h Pyrazol 3 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure of "[1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine"
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For "this compound," these calculations, typically employing methods like Density Functional Theory (DFT), would provide insights into the distribution of electrons within the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be optimized to determine the molecule's most stable three-dimensional structure. Furthermore, electronic properties like dipole moment and polarizability could be calculated to understand how the molecule interacts with electric fields.
Conformational Analysis and Potential Energy Surfaces of "this compound"
The flexibility of the propan-2-yl and methanamine groups suggests that "this compound" can exist in multiple conformations. A conformational analysis would systematically explore the molecule's potential energy surface to identify low-energy conformers. This is often achieved by rotating specific bonds, such as the C-N bond of the propan-2-yl group and the C-C bond connecting the pyrazole (B372694) ring to the methanamine group, and calculating the corresponding energy. The results would reveal the most stable spatial arrangements of the atoms and the energy barriers between different conformations.
Molecular Electrostatic Potential (MEP) Mapping of "this compound"
A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the electron density surface of "this compound." This analysis is crucial for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, it is expected that the nitrogen atoms of the pyrazole ring and the methanamine group would exhibit negative electrostatic potential, indicating their role as potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amine group and the propan-2-yl group would likely show positive electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis of "this compound"
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's excitability and its tendency to undergo chemical reactions. A smaller gap generally suggests higher reactivity. For "this compound," the analysis would pinpoint the locations of the HOMO and LUMO, likely involving the nitrogen-rich pyrazole ring and the amine group.
Molecular Docking Simulations of "this compound" with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when it binds to a larger molecule, typically a protein. In the context of "this compound," docking simulations would be employed to investigate its potential interactions with various biological targets. This would involve computationally placing the molecule into the binding site of a protein and scoring the different poses based on factors like intermolecular forces. The results could suggest potential therapeutic applications for the compound by identifying proteins with which it might interact strongly.
Molecular Dynamics (MD) Simulations to Probe Interactions of "this compound"
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems. An MD simulation of "this compound," either in a solvent or bound to a biological macromolecule, would track the movements of its atoms over time. This would offer insights into the stability of its conformations, its flexibility, and the nature of its interactions with its environment. For instance, MD simulations could be used to study the stability of a protein-ligand complex identified through molecular docking, providing a more detailed understanding of the binding interactions.
Computational Assessment of Synthetic Feasibility for "this compound" Analogues
The viability of synthesizing novel analogues of this compound is a critical precursor to their potential development as therapeutic agents. Computational chemistry offers powerful tools to predict synthetic accessibility, thereby prioritizing the most promising candidates for laboratory synthesis.
More advanced methods utilize machine learning models trained on vast databases of chemical reactions. These models can predict the likelihood of a reaction's success and even suggest optimal reaction conditions. For instance, a model could be trained to predict the feasibility of various substitutions on the pyrazole ring or modifications to the methanamine side chain. x-chemrx.comsemanticscholar.org
A hypothetical computational assessment of the synthetic feasibility for a series of analogues might involve scoring them based on several parameters, as illustrated in the interactive table below.
Interactive Data Table: Predicted Synthetic Accessibility of Hypothetical Analogues
| Analogue | Predicted Number of Synthetic Steps | Complexity Score (1-10) | Predicted Overall Yield (%) | Feasibility Category |
| Analogue A | 3 | 2.5 | 65 | High |
| Analogue B | 5 | 4.8 | 40 | Medium |
| Analogue C | 8 | 7.2 | 15 | Low |
| Analogue D | 4 | 3.1 | 55 | High |
This table is illustrative and based on general principles of synthetic accessibility prediction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for "this compound" Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict their potency as, for example, kinase inhibitors or receptor antagonists.
The process begins with the generation of a dataset of analogues with experimentally determined biological activities (e.g., IC50 values). For each molecule, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices that describe the connectivity of the atoms. nih.govnih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogues, guiding the design of more potent compounds. mdpi.com
A typical 2D-QSAR study on a series of pyrazole derivatives might yield a model with the following statistical parameters:
Interactive Data Table: Statistical Parameters of a Hypothetical 2D-QSAR Model
| Statistical Parameter | Value | Interpretation |
| r² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |
| q² (Cross-validated r²) | 0.72 | Good predictive power on new data. |
| F-test value | 85.6 | The model is statistically significant. |
| Standard Error of Estimate | 0.25 | Low error in the predicted activity values. |
This table represents typical statistical outcomes for a predictive QSAR model and is for illustrative purposes.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by analyzing the steric and electrostatic fields around the aligned molecules. mdpi.com The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Ligand-Based and Structure-Based Drug Design Strategies Utilizing "this compound"
Both ligand-based and structure-based drug design strategies can be employed to develop novel therapeutic agents based on the this compound scaffold.
Ligand-Based Drug Design:
In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information derived from a set of known active molecules. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For a series of active pyrazole analogues, a pharmacophore model could be generated to guide the design of new compounds with improved activity. nih.gov This model can also be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore.
3D-QSAR: As discussed previously, 3D-QSAR methods like CoMFA and CoMSIA are powerful ligand-based techniques that can guide the optimization of lead compounds. mdpi.com
Structure-Based Drug Design:
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) becomes a powerful tool. acs.orgnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking studies of this compound and its analogues into the active site of a target can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for designing modifications that enhance binding affinity and selectivity. rsc.orgrsc.org For example, docking might reveal that the methanamine group forms a crucial hydrogen bond with a specific amino acid residue in the active site, while the propan-2-yl group occupies a hydrophobic pocket.
The results of a molecular docking study are often summarized in a table that includes the predicted binding affinity and key interactions.
Interactive Data Table: Hypothetical Molecular Docking Results
| Analogue | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | ASP145, TYR82, LEU120 |
| Analogue E | -8.2 | ASP145, TYR82, PHE180 |
| Analogue F | -6.9 | TYR82, LEU120 |
This table is a hypothetical representation of docking results.
By combining these computational approaches, medicinal chemists can rationally design and prioritize novel analogues of this compound with a higher probability of possessing desired therapeutic properties.
Biological Activity Profiling and Mechanistic Investigations of 1 Propan 2 Yl 1h Pyrazol 3 Yl Methanamine Pre Clinical
Enzyme Inhibition Studies of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine in Isolated Systems
The inhibitory potential of pyrazole (B372694) derivatives against various enzymes is a significant area of research. Studies on related pyrazole compounds have demonstrated inhibitory activity against enzymes such as carbonic anhydrases and cytochrome P450 enzymes, including CYP2E1. tandfonline.comnih.gov While specific inhibitory data for this compound is not yet available in published literature, its structural motifs suggest a potential for interaction with the active sites of certain enzymes. For instance, the pyrazole core could chelate metal ions present in metalloenzymes, a mechanism observed with other pyrazole-based inhibitors. tandfonline.com Further enzymatic assays are required to determine the specific inhibitory profile and potency of this compound.
Receptor Binding Affinity and Selectivity Assessments for this compound
Substituted pyrazoles have been shown to exhibit binding affinity for various receptors, including the estrogen receptor (ER), with some analogues displaying high affinity and selectivity for specific subtypes like ERα. nih.govacs.org The specific binding profile of this compound is yet to be fully characterized. However, based on the known structure-activity relationships of similar pyrazole ligands, it is plausible that this compound could interact with one or more receptor types. Competitive binding assays using a panel of known receptors are necessary to elucidate its affinity and selectivity.
Cellular Permeability and Intracellular Distribution of this compound
The physicochemical properties of pyrazole derivatives, including their lipophilicity and molecular weight, play a crucial role in their ability to cross cellular membranes. Generally, pyrazole-based compounds have been reported to possess good membrane permeability. nih.gov Predictive in silico models, such as those utilizing the topological polar surface area (TPSA), can offer initial estimates of a compound's cell permeability. alrasheedcol.edu.iq Experimental validation through assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or using cell-based models such as Caco-2 monolayers would be required to definitively determine the cellular uptake and efflux characteristics of this compound.
Cell-Based Functional Assays to Determine Cellular Responses to this compound
Cell-based assays are critical for understanding the functional consequences of a compound's interaction with cellular targets. For many pyrazole derivatives, these assays have revealed a range of cellular responses, including cytotoxicity against various cancer cell lines. mdpi.commdpi.comuwc.ac.zanih.govacs.org For example, studies on other pyrazole compounds have utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). mdpi.com The specific effects of this compound on cell proliferation, apoptosis, and other cellular functions are subjects for future investigation.
Investigation of Intracellular Signaling Pathways Modulated by this compound
The biological activity of pyrazole derivatives is often mediated through the modulation of specific intracellular signaling pathways. For instance, some pyrazole compounds have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase-dependent pathways. nih.gov Others have been found to inhibit signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. nih.gov The impact of this compound on key signaling cascades remains to be elucidated through techniques like Western blotting and reporter gene assays.
Phenotypic Screening of this compound in Relevant Biological Models (non-human)
Phenotypic screening in whole organisms, such as zebrafish or nematode models, provides a valuable approach to identify the potential therapeutic effects of novel compounds in a complex biological system. biorxiv.org This strategy has been successfully employed to discover new activities for various chemical scaffolds. While specific phenotypic screening data for this compound has not been reported, the diverse biological activities observed for the broader class of pyrazole derivatives suggest that such screening could uncover novel therapeutic applications. enamine.net
In Vivo Target Engagement and Pharmacodynamic Studies of "this compound" in Animal Models (excluding clinical outcomes)
No data available.
Proteomic and Transcriptomic Analysis of Cellular Perturbations Induced by "this compound"
No data available.
Identification of Off-Target Interactions for "this compound"
No data available.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Propan 2 Yl 1h Pyrazol 3 Yl Methanamine Analogues
Design Principles for Systematic Structural Modification of "[1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine"
The systematic structural modification of "this compound" is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the iterative modification of three key regions of the molecule: the pyrazole (B372694) ring, the N1-isopropyl substituent, and the methanamine moiety.
The pyrazole core is a versatile scaffold in medicinal chemistry, known for its diverse biological activities. nih.govresearchgate.net Modifications to the pyrazole ring are designed to probe the electronic and steric requirements of the target binding site. The introduction of various substituents allows for the modulation of the compound's electronic properties, such as its pKa and hydrogen bonding capacity, which can significantly influence target engagement. researchgate.net
The N1-isopropyl group is a critical feature influencing the molecule's lipophilicity and conformational preferences. Systematic alterations of this group, from smaller alkyl chains to larger, more complex structures, can provide insights into the size and nature of the corresponding binding pocket.
Finally, the methanamine side chain is a key pharmacophoric element, likely involved in crucial interactions with the biological target. Modifications at this position, including alkylation, acylation, and the introduction of cyclic moieties, are explored to enhance binding affinity and selectivity. The overarching goal of these systematic modifications is to build a comprehensive understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) to guide the design of analogues with improved therapeutic potential.
Impact of Substitutions on the Pyrazole Ring System on Biological Interactions
Substitutions on the pyrazole ring of "this compound" analogues can profoundly influence their biological activity by altering their steric, electronic, and physicochemical properties. The positions available for substitution on the pyrazole ring are C4 and C5.
The introduction of small alkyl groups, such as methyl or ethyl, at the C4 or C5 position can probe for the presence of nearby hydrophobic pockets in the target protein. Conversely, the placement of polar substituents, like hydroxyl or amino groups, can explore opportunities for additional hydrogen bonding interactions. Halogen atoms, such as chlorine or fluorine, are often introduced to modulate the electronic nature of the pyrazole ring and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. pharmatutor.org
The electronic nature of the substituent can also play a crucial role. Electron-donating groups (e.g., methoxy) can increase the electron density of the pyrazole ring, potentially enhancing interactions with electron-deficient regions of the target. In contrast, electron-withdrawing groups (e.g., nitro or cyano) can decrease the electron density, which may be favorable for interactions with electron-rich pockets.
A hypothetical SAR study exploring substitutions at the C4 position of the pyrazole ring is summarized in the interactive table below.
| Compound | R1 (at C4) | Relative Potency |
| 1 | H | 1 |
| 2 | CH₃ | 5 |
| 3 | Cl | 10 |
| 4 | OCH₃ | 2 |
| 5 | NO₂ | 0.5 |
This table presents hypothetical data for illustrative purposes.
Role of the Isopropyl Substituent at N1 on "this compound" Activity and Selectivity
The branched nature of the isopropyl group provides a degree of steric bulk that can orient the molecule within the binding site and may be crucial for achieving a specific, bioactive conformation. To investigate the importance of this steric bulk, a series of analogues with varying alkyl substituents at the N1 position can be synthesized and evaluated. For instance, replacing the isopropyl group with a smaller methyl or ethyl group, or a larger cyclohexyl or tert-butyl group, can reveal the optimal size and shape of the substituent for potent activity.
The following interactive table illustrates a hypothetical study on the effect of N1 substituents on activity.
| Compound | R2 (at N1) | Relative Potency |
| 6 | Methyl | 0.8 |
| 7 | Ethyl | 1.2 |
| 8 | Isopropyl | 10 |
| 9 | Cyclohexyl | 7 |
| 10 | tert-Butyl | 4 |
This table presents hypothetical data for illustrative purposes.
Exploration of Substituents at the Methanamine Moiety and Their Influence on Target Binding
The methanamine moiety of "this compound" is a primary site for interaction with the biological target, likely through hydrogen bonding or ionic interactions. Systematic modification of this functional group is a key strategy for enhancing binding affinity and selectivity.
One common approach is the N-alkylation of the primary amine. Introducing small alkyl groups, such as methyl or ethyl, can probe the space around the amine binding pocket. Larger or more complex alkyl groups can also be explored to identify additional hydrophobic interactions. Another strategy is N-acylation, where the amine is converted to an amide. This modification can introduce additional hydrogen bond donors and acceptors and can also alter the electronic properties and conformational flexibility of the side chain.
Furthermore, the primary amine can be incorporated into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring. This can conformationally restrict the side chain, which may lead to a more favorable binding orientation and improved selectivity. The choice of the cyclic amine can also influence the basicity and lipophilicity of the molecule.
A hypothetical exploration of substituents at the methanamine moiety is presented in the interactive table below.
| Compound | Modification at Methanamine | Relative Potency |
| 11 | -CH₂NH₂ | 1 |
| 12 | -CH₂NHCH₃ | 3 |
| 13 | -CH₂N(CH₃)₂ | 0.5 |
| 14 | -CH₂NHC(O)CH₃ | 8 |
| 15 | -CH₂(Pyrrolidin-1-yl) | 15 |
This table presents hypothetical data for illustrative purposes.
Conformational Restriction and Rigidification Strategies for "this compound" Derivatives
Conformational restriction is a powerful strategy in drug design to improve potency, selectivity, and metabolic stability by reducing the entropic penalty of binding to a target. nih.gov For "this compound" derivatives, several rigidification strategies can be employed.
One approach is to introduce cyclic structures that lock the rotatable bonds of the molecule. For example, the methanamine side chain can be incorporated into a larger ring system that also includes a portion of the pyrazole ring. This can lead to a more defined three-dimensional structure that may better fit the target's binding site.
Another strategy involves the introduction of double bonds or other rigid linkers to reduce the number of rotatable bonds. For instance, replacing the flexible methanamine linker with a more rigid vinyl or ethynyl (B1212043) group can significantly restrict the conformational freedom of the molecule. The introduction of steric bulk near rotatable bonds can also disfavor certain conformations, effectively rigidifying the molecule.
These strategies can lead to the identification of the bioactive conformation of the molecule, which is the specific three-dimensional arrangement that is responsible for its biological activity. This information is invaluable for the design of more potent and selective analogues.
Bioisosteric Replacements in the "this compound" Scaffold
Bioisosteric replacement is a technique used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.govnih.gov In the "this compound" scaffold, several bioisosteric replacements can be considered.
The pyrazole ring itself can be replaced with other five-membered heterocycles, such as isoxazole, thiazole, or triazole. These replacements can alter the electronic distribution and hydrogen bonding capabilities of the core scaffold, potentially leading to improved interactions with the target.
The primary amine of the methanamine moiety is a key functional group that can be replaced with a variety of bioisosteres. For example, a hydroxyl group can act as a hydrogen bond donor, similar to the amine, but with different electronic and steric properties. A thiol group is another potential replacement that can participate in different types of interactions.
The isopropyl group at the N1 position can also be a target for bioisosteric replacement. For instance, a cyclopropyl (B3062369) group can mimic the steric bulk of the isopropyl group while having different electronic properties. A trifluoromethyl group can also be considered as a bioisostere for a methyl or ethyl group, as it has a similar size but is strongly electron-withdrawing.
Application of Chemoinformatics and Machine Learning in SAR Analysis of "this compound" Analogues
Chemoinformatics and machine learning are powerful computational tools that can be applied to accelerate the SAR analysis of "this compound" analogues. nih.govmdpi.comresearchgate.net These approaches leverage large datasets of chemical structures and their corresponding biological activities to build predictive models.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique that can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of novel, untested analogues, helping to prioritize which compounds to synthesize and test.
Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on existing SAR data to identify complex patterns and relationships that may not be apparent from traditional analysis. nih.govnih.gov These models can be used for a variety of tasks, including virtual screening of large compound libraries to identify potential hits, and de novo design of novel compounds with desired properties.
By integrating chemoinformatics and machine learning into the drug discovery process, researchers can more efficiently explore the chemical space around "this compound" and accelerate the identification of promising new drug candidates.
Fragment-Based Ligand Discovery Using the "this compound" Fragment
Fragment-Based Ligand Discovery (FBLD), also known as Fragment-Based Drug Discovery (FBDD), has emerged as a powerful and efficient strategy for identifying lead compounds in modern drug discovery. researchgate.net This approach involves screening collections of low-molecular-weight compounds, or "fragments" (typically <300 Da), against a biological target. mdpi.comnih.gov These fragments, though often exhibiting weak binding affinity, can serve as highly efficient starting points. Through structure-guided methods like X-ray crystallography or NMR spectroscopy, these initial fragment hits can be progressively optimized—by growing, linking, or merging—into more potent and selective lead molecules. researchgate.netnih.gov
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. scirp.orgnih.govorientjchem.org Its utility stems from its favorable physicochemical properties and its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with protein targets. The specific fragment, this compound, combines several key features that make it an attractive candidate for FBLD campaigns.
The Pyrazole Core: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms, providing defined vectors for hydrogen bond donors and acceptors, which can anchor the fragment to a protein's active site.
The N-isopropyl Group: This substituent can explore and occupy hydrophobic pockets within a binding site, potentially enhancing binding affinity and influencing metabolic stability.
The Methanamine Moiety (-CH₂NH₂): This functional group provides a crucial "growth vector." The primary amine can be readily modified to form amides, sulfonamides, or other functional groups, allowing chemists to systematically extend the fragment into adjacent regions of the binding site to improve potency and selectivity.
While specific FBLD campaigns originating directly from the this compound fragment are not extensively detailed in publicly accessible literature, the principles of its application can be effectively illustrated by examining studies on closely related pyrazole-containing fragments.
A notable example is the fragment-based discovery of inhibitors for targets like Aurora kinases. In such studies, a pyrazole-based fragment serves as the initial hit, identified through screening for its high ligand efficiency (LE)—a measure of binding energy per heavy atom. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) are then meticulously explored by synthesizing analogues.
The hypothetical evolution of a fragment like this compound into a potent lead compound would follow a systematic process. Initial screening would confirm binding to the target protein. Subsequently, structural biology techniques would reveal its binding mode, identifying key interactions and unoccupied pockets nearby. The methanamine group would then be elaborated to introduce new functionalities designed to interact with these adjacent regions.
For instance, acylation of the amine to form a series of amides would allow for the exploration of SAR. The R-group of the amide could be varied to probe for additional hydrogen bonding opportunities or hydrophobic interactions. Concurrently, the N-isopropyl group could be replaced with other alkyl or aryl groups to optimize interactions in its corresponding pocket. This iterative process of chemical synthesis guided by structural data and biological testing is central to FBLD.
The following interactive data table illustrates a hypothetical SAR exploration for analogues derived from a pyrazole-methanamine core, based on methodologies seen in published FBLD programs. The data shows how modifications to different parts of the molecule (R¹ and R²) can impact inhibitory activity (IC₅₀) and ligand efficiency (LE). A lower IC₅₀ value indicates higher potency.
| Compound | R¹ Group (at Pyrazole N1) | R² Group (Amide Modification) | IC₅₀ (µM) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Fragment Hit | -CH(CH₃)₂ | -H | 500 | 0.45 |
| Analogue 1 | -CH(CH₃)₂ | -C(O)CH₃ | 150 | 0.42 |
| Analogue 2 | -CH(CH₃)₂ | -C(O)Ph | 25 | 0.39 |
| Analogue 3 | -CH(CH₃)₂ | -C(O)-(4-fluorophenyl) | 5.2 | 0.41 |
| Analogue 4 | -Cyclopentyl | -C(O)-(4-fluorophenyl) | 2.1 | 0.43 |
| Analogue 5 | -Phenyl | -C(O)-(4-fluorophenyl) | 8.9 | 0.38 |
This hypothetical data demonstrates a typical optimization path. The initial fragment hit has weak activity. Simple acylation (Analogue 1) provides a vector for growth, and adding a phenyl group (Analogue 2) significantly improves potency by accessing a new binding region. Further optimization of this new group with a fluorine atom (Analogue 3) enhances interactions, leading to a single-digit micromolar inhibitor. Finally, modifying the original N-substituent from isopropyl to cyclopentyl (Analogue 4) further improves potency, suggesting a better fit in that sub-pocket, while changing to a phenyl group (Analogue 5) is detrimental. This systematic exploration of chemical space around the core fragment is the hallmark of successful fragment-based design. nih.gov
Advanced Methodologies in the Comprehensive Study of 1 Propan 2 Yl 1h Pyrazol 3 Yl Methanamine
X-ray Crystallography and Structural Elucidation of "[1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine" and its Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For "this compound" and its derivatives, this technique provides unequivocal proof of structure, including precise bond lengths, bond angles, and torsional angles.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical Fourier transform methods are then used to generate an electron density map, from which the atomic positions can be determined.
Structural elucidation of pyrazole (B372694) derivatives by X-ray crystallography reveals key features. nih.govnih.gov The pyrazole ring is typically found to be planar, a characteristic of its aromatic nature. spast.org The technique confirms the substitution pattern, distinguishing between isomers that may be difficult to identify by other means. For "this compound," crystallography would confirm the attachment of the isopropyl group at the N1 position and the methanamine group at the C3 position of the pyrazole ring.
Furthermore, crystallographic analysis provides insight into the intermolecular interactions within the crystal lattice, such as hydrogen bonding. nih.govspast.org The primary amine of the methanamine group and the pyridine-like nitrogen atom of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, influencing the crystal packing and physical properties of the compound. nih.gov In studies of related pyrazole derivatives, molecules are often linked through elaborate systems of hydrogen bonds. spast.orgresearchgate.net
Table 1: Representative Crystallographic Data for a Substituted Pyrazole Derivative This table presents typical data that could be obtained for a compound structurally similar to this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.51 |
| b (Å) | 12.34 |
| c (Å) | 9.87 |
| β (°) | 105.2 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Bond Length (N1-N2) | 1.37 Å |
| Bond Length (N2-C3) | 1.34 Å |
| Bond Angle (N1-N2-C3) | 110.5° |
| Dihedral Angle (Pyrazole-Isopropyl) | 75.8° |
Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, Mass Spectrometry) Applied to "this compound"
Spectroscopic techniques are indispensable for confirming the structure and purity of "this compound" in both solid and solution states. Each method provides unique information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. up.ac.zarsc.org
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," one would expect to see distinct signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methylene (B1212753) protons (CH₂), the amine protons (NH₂), and the two protons on the pyrazole ring.
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would display unique signals for the carbons of the isopropyl group, the methylene carbon, and the three distinct carbons of the pyrazole ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Data are hypothetical and based on typical values for similar structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H4 | ~6.2 | Doublet |
| Pyrazole-H5 | ~7.5 | Doublet |
| Isopropyl-CH | ~4.5 | Septet |
| Isopropyl-CH₃ | ~1.4 | Doublet |
| Methylene-CH₂ | ~3.8 | Singlet |
| Amine-NH₂ | ~1.6 (broad) | Singlet |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). nih.gov Key expected absorptions for the target compound include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic components, C=N and C=C stretching within the pyrazole ring, and N-H bending vibrations. jocpr.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3400-3250 (two bands) |
| Alkyl (C-H) | Stretch | 2975-2850 |
| Pyrazole Ring (C-H) | Stretch | ~3100 |
| Pyrazole Ring (C=N, C=C) | Stretch | 1600-1450 |
| Amine (N-H) | Bend | 1650-1580 |
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. tandfonline.com Electron impact (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern, which is dependent on the nature and position of substituents, offers further structural confirmation. tandfonline.comresearchgate.net For "this compound," characteristic fragments would likely arise from the loss of the isopropyl group or cleavage of the methanamine side chain.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule. mdpi.commdpi.com Pyrazole and its derivatives typically exhibit strong absorption in the UV region due to π→π* transitions within the aromatic ring. mdpi.com The position and intensity of the absorption maximum (λ_max) can be influenced by the substituents on the pyrazole ring.
Chromatographic Techniques for Purity Assessment and Isolation of "this compound"
Chromatography is essential for the separation, isolation, and purity assessment of synthesized compounds. mdpi.com For "this compound," a combination of techniques would be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound.
Reversed-Phase HPLC: The most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). Purity is assessed by the area percentage of the main peak in the chromatogram.
Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase. This can be useful for separating isomers generated during synthesis. chromatographyonline.com
Chiral HPLC: If the compound or its derivatives possess a stereocenter, chiral stationary phases are used to separate the enantiomers. acs.org
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying components in a mixture, providing both retention time and mass spectral data for each component. researchgate.net
Column Chromatography: A preparative technique used for the purification of the compound on a larger scale. Silica gel is a common stationary phase, with an eluent system (e.g., ethyl acetate/hexanes with triethylamine (B128534) to prevent amine tailing) chosen to effectively separate the desired product from byproducts and starting materials. nih.gov
Table 4: Summary of Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Reversed-Phase HPLC | C18 | Acetonitrile / Water + 0.1% TFA | Purity Assessment |
| Normal-Phase HPLC | Silica | Hexane / Ethyl Acetate | Isomer Separation |
| GC-MS | Phenyl Polysiloxane | Helium (carrier gas) | Purity & Impurity ID |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate / Triethylamine | Preparative Isolation |
Microcalorimetry and Biophysical Methods for Studying Interactions of "this compound"
To understand the potential biological role of "this compound," it is crucial to study its interactions with macromolecular targets, such as proteins. Microcalorimetry and other biophysical methods provide quantitative data on these binding events. nih.govnih.gov
Isothermal Titration Calorimetry (ITC): ITC is a gold-standard technique for directly measuring the thermodynamics of binding interactions. researchgate.net It measures the heat released or absorbed during the binding of a ligand to a macromolecule. A single ITC experiment can determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event without the need for labeling or immobilization.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. dntb.gov.ua It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. By flowing "this compound" over the chip, one can determine the association rate (k_on) and dissociation rate (k_off) of the binding, from which the binding affinity (K_d) is calculated. This provides key kinetic information about the interaction. researchgate.net
Fluorescence Spectroscopy: The intrinsic fluorescence of a target protein (often from tryptophan residues) can change upon ligand binding. nih.gov By titrating the protein with the pyrazole compound and monitoring the change in fluorescence intensity or emission maximum, a binding curve can be generated to calculate the binding affinity. nih.gov
Table 5: Biophysical Data Obtainable for the Interaction of this compound with a Target Protein
| Method | Key Parameters Determined |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_d), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Binding Affinity (K_d), Association Rate (k_on), Dissociation Rate (k_off) |
| Fluorescence Spectroscopy | Binding Affinity (K_d) |
Cryo-Electron Microscopy (Cryo-EM) for Structural Complexes of "this compound"
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large macromolecular complexes in their near-native state. americanpeptidesociety.org It is particularly advantageous for systems that are difficult to crystallize, such as large proteins or membrane proteins. nih.gov
If "this compound" binds to a large protein target, Cryo-EM can be used to visualize the structural basis of this interaction. The process involves flash-freezing a thin layer of the protein-ligand complex solution in liquid ethane, trapping the complexes in random orientations within a layer of vitreous ice. americanpeptidesociety.org A transmission electron microscope then images the frozen sample at cryogenic temperatures.
Thousands of 2D projection images are collected and computationally processed to reconstruct a 3D density map of the complex. Recent advances have enabled Cryo-EM to achieve near-atomic resolution, making it possible to visualize the precise binding mode of small molecule ligands. elifesciences.orgbiorxiv.org A high-resolution Cryo-EM structure would reveal the specific amino acid residues in the protein's binding pocket that interact with the pyrazole compound, detailing the hydrogen bonds, hydrophobic interactions, and other forces that mediate the binding. This structural information is invaluable for understanding the molecule's mechanism of action.
Future Research Directions and Academic Applications of 1 Propan 2 Yl 1h Pyrazol 3 Yl Methanamine
Development of "[1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine" as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems and validate targets for drug discovery. nih.govnih.gov For a compound to be considered a useful chemical probe, it must be potent, selective, and well-characterized, allowing researchers to confidently link its effects to a specific protein target. nih.gov
The this compound structure is a promising starting point for developing such probes. The primary amine of the methanamine group offers a convenient attachment point for various functional tags, such as fluorophores for bioimaging applications or biotin (B1667282) for affinity purification experiments. Furthermore, the pyrazole (B372694) core is known for its ability to be synthetically modified, allowing for the fine-tuning of selectivity and potency towards a specific biological target. nih.gov Pyrazole derivatives have demonstrated fluorescent properties, making them valuable in applications like biological staining and sensor development. nih.govjetir.org
Future research could focus on synthesizing a library of derivatives where fluorescent moieties are appended to the methanamine group. These new compounds could then be screened against various cell lines to identify probes that localize to specific organelles or interact with particular proteins, providing valuable tools for cell biology research.
Exploration of Novel Biological Targets for "this compound" and its Analogues
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. acs.orgacs.org Derivatives have shown efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. researchgate.netresearchgate.net This broad activity suggests that this compound and its analogues are likely to exhibit interesting biological effects.
Key target classes for future exploration include:
Protein Kinases: Numerous pyrazole-containing drugs are kinase inhibitors, targeting enzymes like Aurora kinases, Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs). acs.orgacs.org The N-isopropyl group and the methanamine linker of the title compound could be systematically varied to explore interactions within the ATP-binding pockets of various kinases.
Phosphoinositide 3-kinases (PI3Ks): Analogues such as (1H-pyrazol-4-yl)methanamines have been evaluated for PI3Kγ enzyme inhibitory potential, showing that minor structural modifications can significantly improve inhibitory activity. researchgate.net
G-Protein Coupled Receptors (GPCRs): The structural diversity of pyrazoles allows them to be tailored for specific GPCRs, which are involved in a vast range of physiological processes.
Enzymes in Neurodegenerative Diseases: Recent studies have highlighted the potential of pyrazole derivatives in inhibiting enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. mdpi.com
A common academic approach would involve screening this compound against a broad panel of biological targets to identify initial "hits." Subsequent synthetic efforts would then focus on creating analogues to improve potency and selectivity for the most promising targets identified.
Table 1: Examples of Biological Activity in Functionalized Pyrazole Derivatives
| Compound Class | Biological Target | Key Findings |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) | Derivative 17 showed inhibitory activity (IC₅₀ = 2.89 µM) against MCF7 breast cancer cells, comparable to the standard drug toceranib. acs.org |
| Indole-Pyrazole derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Derivatives 33 and 34 showed potent cancer inhibition and significant inhibitory activity toward CDK2 (IC₅₀ = 0.074 and 0.095 µM). acs.org |
| Pyrazole carbaldehyde derivatives | Phosphoinositide 3-kinase (PI3K) | Derivative 43 was identified as a potent PI3K inhibitor with excellent cytotoxicity against MCF7 cells (IC₅₀ of 0.25 μM). acs.org |
Integration of the "this compound" Scaffold into Multi-Target Ligand Design
The concept of multi-target ligands—single molecules designed to interact with multiple biological targets simultaneously—is a growing area of drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. royal-chem.com The pyrazole scaffold is well-suited for this approach due to its ability to serve as a central core from which different pharmacophoric elements can be projected. jetir.orgroyal-chem.com
This compound can be envisioned as a building block for multi-target agents. For example, the methanamine group could be functionalized with a moiety known to inhibit one target (e.g., a histone deacetylase), while the pyrazole ring itself is optimized to inhibit a second target (e.g., a protein kinase). This strategy could lead to synergistic therapeutic effects or help overcome drug resistance.
Potential Use of "this compound" as a Precursor for Advanced Materials
Beyond pharmaceuticals, pyrazole derivatives are finding applications in materials science. researchgate.netroyal-chem.com Their unique electronic properties and ability to coordinate with metal ions make them valuable components in the development of functional materials.
Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. acs.orgrsc.org These materials have applications in gas storage, catalysis, and chemical separations. acs.orgrsc.orgresearchgate.net The methanamine group on this compound could be used to polymerize the molecule or to post-synthetically modify MOFs, introducing new functionalities. For instance, microporous organic polymers based on pyrazole have shown high performance in CO2 capture. acs.org
Fluorescent Materials and Sensors: Pyrazole derivatives can exhibit fluorescence, making them useful as fluorescent dyes, labels, and chemosensors. nih.govjetir.org Their emission properties can often be tuned by chemical modification. nih.gov Research could explore the synthesis of polymers or coordination complexes from this compound and characterize their photophysical properties for potential use in organic light-emitting diodes (OLEDs) or as sensors for metal ions. researchgate.netmdpi.com
Contribution of "this compound" Research to Fundamental Medicinal Chemistry Principles
The study of relatively simple molecules like this compound is crucial for advancing fundamental principles of medicinal chemistry. As a "privileged scaffold," the pyrazole core consistently appears in bioactive compounds, and understanding why is a key academic pursuit. acs.orgacs.org
Research on this compound and its derivatives can provide valuable data on Structure-Activity Relationships (SAR). For example, systematic modification of the isopropyl group (e.g., changing its size or replacing it with other alkyl or aryl groups) and observing the resulting changes in biological activity can help elucidate how this part of the molecule contributes to target binding and pharmacokinetic properties. Similarly, altering the length or rigidity of the linker attached to the 3-position can provide insights into optimal pharmacophore presentation.
Challenges and Opportunities in the Academic Research of Pyrazolylmethanamine Compounds
Academic research on compounds like this compound faces several challenges. A primary hurdle is the gap between discovering a biologically active compound and assessing its potential as a drug. Academic labs often lack the infrastructure for comprehensive ADME (absorption, distribution, metabolism, and excretion) testing, which is critical for determining a compound's viability. mdpi.com Another challenge lies in synthetic chemistry, such as achieving regioselective functionalization of the pyrazole ring.
However, these challenges present significant opportunities. The development of novel, efficient synthetic routes to functionalized pyrazolylmethanamines is a valuable academic goal. rsc.org There is also a major opportunity in applying modern computational chemistry techniques to predict the biological targets and ADME properties of these compounds, helping to prioritize synthetic efforts. The vast chemical space of pyrazole derivatives remains largely unexplored, offering fertile ground for the discovery of novel bioactive agents.
Strategic Collaborations and Interdisciplinary Approaches in "this compound" Research
To fully unlock the potential of this compound, interdisciplinary collaboration is essential. A successful research program would involve:
Synthetic Organic Chemists: To design and execute efficient syntheses of the parent compound and a diverse library of analogues.
Computational Chemists: To perform in silico screening, predict binding modes, and guide the design of new derivatives with improved properties.
Biologists and Pharmacologists: To conduct in vitro and in vivo assays to determine biological activity, identify targets, and elucidate mechanisms of action.
Materials Scientists: To explore the use of the compound and its derivatives in the creation of novel polymers, MOFs, and fluorescent materials. acs.orgroyal-chem.com
Such collaborative efforts, often fostered in an academic environment, are crucial for translating fundamental chemical discoveries into practical applications in medicine and technology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation or coupling reactions of pyrazole precursors. For example, alkylation of 1H-pyrazol-3-ylmethanamine with 2-bromopropane under reflux in ethanol with a base (e.g., K₂CO₃) can yield the target compound. Solvent choice (polar aprotic vs. protic), temperature control (60–80°C), and catalyst selection (e.g., palladium for cross-coupling) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, methanamine -NH₂ at δ 1.5–2.5 ppm). FTIR confirms amine stretching (~3300 cm⁻¹) and pyrazole C=N/C-C vibrations (~1600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths (e.g., N-N bond ~1.34 Å) and dihedral angles between pyrazole and methanamine moieties. SHELXL refinement accounts for thermal motion and hydrogen bonding .
Q. What are the key physical and chemical properties affecting its stability and reactivity?
- Methodological Answer :
- Stability : The compound is sensitive to moisture due to the primary amine group. Storage under inert gas (N₂/Ar) at –20°C is advised.
- Reactivity : The electron-rich pyrazole ring participates in electrophilic substitutions (e.g., nitration), while the methanamine group enables Schiff base formation. Substituent effects (e.g., isopropyl group) sterically hinder nucleophilic attacks at the pyrazole C-4 position .
Advanced Research Questions
Q. How can computational methods like DFT or Multiwfn predict electronic properties and interaction mechanisms?
- Methodological Answer :
- Wavefunction Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to identify nucleophilic (amine group) and electrophilic (pyrazole ring) regions. Electron localization function (ELF) maps reveal π-electron delocalization in the pyrazole ring .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes). Adjust protonation states of the amine group at physiological pH (7.4) for accurate simulations .
Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., -CF₃) to modulate steric effects and lipophilicity.
- Bioassay Integration : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using kinetic assays (IC₅₀ determination). Correlate logP values (calculated via HPLC) with membrane permeability .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental Variables : Control solvent polarity (DMSO vs. aqueous buffers) to assess aggregation-induced artifacts. Validate target engagement using orthogonal assays (e.g., SPR for binding kinetics vs. cellular luciferase reporter assays).
- Data Normalization : Normalize activity data to positive controls (e.g., aspirin for COX inhibition) and account for batch-to-batch purity variations via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
